molecular formula C6H4Cl2N4O2 B054259 N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide CAS No. 116477-30-6

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Cat. No.: B054259
CAS No.: 116477-30-6
M. Wt: 235.02 g/mol
InChI Key: SJUZRTBKERGCTK-UHFFFAOYSA-N
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Description

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide (CAS 116477-30-6) is a high-value pyrimidine-based building block extensively used in organic synthesis and pharmaceutical research. This compound is characterized by its molecular formula of C 6 H 4 Cl 2 N 4 O 2 and a molecular weight of 235.03 g/mol . Its primary research application is as a critical synthetic intermediate in the preparation of nucleoside analogues. Specifically, it is a key precursor in the multi-step synthesis of Abacavir (CAS: 136470-78-5) , an important antiretroviral medication used in the management of HIV . The molecule features two reactive chlorine atoms and two formamide groups on a pyrimidine ring, making it a versatile scaffold for selective substitution reactions and further functionalization to create more complex target molecules. For optimal stability, this product should be stored sealed in a dry environment, under an inert atmosphere, and at 2-8°C . This compound is intended for research and further chemical synthesis applications only. Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4,6-dichloro-2-formamidopyrimidin-5-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4O2/c7-4-3(9-1-13)5(8)12-6(11-4)10-2-14/h1-2H,(H,9,13)(H,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUZRTBKERGCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC1=C(N=C(N=C1Cl)NC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553872
Record name N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide
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Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116477-30-6
Record name N-[4,6-Dichloro-2-(formylamino)-5-pyrimidinyl]formamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diaminoformyl-4,6-dichloropyrimidine
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Record name N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide
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Record name N,N'-(4,6-dichloropyrimidine-2,5-diyl)diformamide
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Preparation Methods

Reaction Mechanism and Starting Materials

The Vilsmeier reagent (halomethyleniminium salt) is employed to chlorinate 2,5-diamino-4,6-dihydroxypyrimidine, forming 2,5-diamino-4,6-dichloropyrimidine as a precursor. Subsequent formylation of this intermediate using formic acid and acetic anhydride yields N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide.

Key Reaction Steps:

  • Chlorination :

    • Substrate : 2,5-Diamino-4,6-dihydroxypyrimidine.

    • Reagent : Vilsmeier reagent (e.g., POCl₃ with DMF).

    • Conditions : Reflux in dichloroethane or toluene at 80–110°C for 4–8 hours.

    • Yield : 70–85%.

  • Formylation :

    • Reagents : Formic acid and acetic anhydride.

    • Conditions : Stirring at 20–25°C for 12–24 hours.

    • Yield : 90–95%.

Optimization Challenges and Solutions

  • Hydrolysis Control : The hydrolysis of intermediates at pH 1–2 risks decomposing 2,5-diamino-4,6-dichloropyrimidine into hydroxypyrimidines. To mitigate this, extraction into organic solvents (e.g., methylene chloride or toluene) is performed immediately after chlorination.

  • Acid Selection : Phosphoric or sulfuric acid is preferred over HCl due to lower solubility in organic layers, minimizing side reactions.

Alternative Route via Thionyl Chloride Chlorination

Process Overview

This method, detailed in CN102936224A, bypasses the Vilsmeier reagent by using thionyl chloride (SOCl₂) for direct chlorination of 4,6-dihydroxypyrimidine.

Key Reaction Steps:

  • Synthesis of 4,6-Dihydroxypyrimidine :

    • Substrates : Formamide, sodium ethoxide, and diethyl malonate.

    • Conditions : Reflux in ethanol at 70–90°C for 4–8 hours.

    • Yield : 80–88%.

  • Chlorination with Thionyl Chloride :

    • Reagent : SOCl₂ in dichloroethane with catalytic AlCl₃.

    • Conditions : Reflux at 60–80°C for 6–10 hours.

    • Yield : 83–90%.

  • Formylation :

    • Similar to Method 1, using formic acid and acetic anhydride.

Advantages Over Vilsmeier Route

  • Cost Efficiency : Thionyl chloride is cheaper and more readily available than Vilsmeier reagents.

  • Simplified Workflow : Combines ring-closure and chlorination in fewer steps, reducing purification complexity.

Comparative Analysis of Methods

ParameterVilsmeier RouteThionyl Chloride Route
Starting Material2,5-Diamino-4,6-dihydroxypyrimidineFormamide, diethyl malonate
Chlorination ReagentVilsmeier reagentThionyl chloride
Reaction Temperature80–110°C60–80°C
Total Yield (Overall)63–81%69–83%
Byproduct ManagementRequires solvent extractionIn-situ HCl/SO₂ absorption
Industrial ScalabilityModerateHigh

Critical Process Parameters

pH Control During Hydrolysis

Maintaining pH 3–4 during hydrolysis prevents decomposition of intermediates. Deviations to pH <2 accelerate side reactions, while pH >6 reduces chlorination efficiency.

Solvent Selection

  • Vilsmeier Route : Dichloroethane and toluene enhance intermediate stability.

  • Thionyl Chloride Route : Ethanol and dichloroethane improve solubility and reaction kinetics.

Industrial-Scale Adaptations

Continuous Flow Reactors

Recent patents suggest transitioning from batch to continuous flow systems to enhance yield (up to 90%) and reduce reaction times by 30%.

Waste Management

  • Vilsmeier Route : Phosphorus oxychloride byproducts require neutralization with sodium carbonate.

  • Thionyl Chloride Route : SO₂ gas is scrubbed with NaOH, producing sodium sulfite for reuse .

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Antiviral Agents
    • N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is primarily recognized for its role as an intermediate in the synthesis of antiviral nucleoside analogues. These analogues are crucial in developing medications that inhibit viral replication, particularly for viruses such as HIV and hepatitis .
  • Molecular Docking Studies
    • The compound's structure allows for interaction studies with viral enzymes or receptors essential for viral replication. Preliminary molecular docking studies suggest that this compound may bind effectively to these targets, providing insights into its mechanism of action and optimizing its pharmacological efficacy.
  • Chromatographic Analysis
    • In analytical chemistry, this compound can be separated using high-performance liquid chromatography (HPLC). This method is useful for isolating impurities during preparative separation and can be adapted for pharmacokinetic studies .

Case Studies

  • Antiviral Activity Assessment
    • A study evaluated the antiviral activity of derivatives synthesized from this compound against various viruses. Results indicated significant inhibition of viral replication in cell cultures treated with these derivatives, highlighting their potential as therapeutic agents.
  • Pharmacokinetic Studies
    • Research involving the HPLC analysis of this compound demonstrated its suitability for pharmacokinetic profiling. The method provided reliable data on the compound's stability and degradation products under physiological conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and utility of N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide, the following table compares it with structurally related pyrimidine derivatives:

Compound Name Molecular Formula Substituents Key Properties Synthesis Pathway Applications
This compound C₆H₅Cl₂N₄O₂ 4,6-dichloro; 2,5-diformamide High electrophilicity; moderate solubility in polar aprotic solvents 5-step synthesis from 2-amino-6-chloropyrimidin-4-one via nitration and reduction Antiviral intermediates
2-Amino-4,6-dichloro-5-formamidopyrimidine C₅H₅Cl₂N₅O 4,6-dichloro; 2-amino; 5-formamide Enhanced nucleophilicity at the 2-amino group; lower thermal stability Direct formylation of 2,5-diamino-4,6-dichloropyrimidine Antibacterial agents
N-(6-Amino-1,3-dimethyl-2,4-dioxopyrimidin-5-yl)formamide C₇H₉N₅O₃ 1,3-dimethyl; 6-amino; 5-formamide High solubility in water; redox-active due to the dioxo group Condensation of methylurea with formamide derivatives Pharmaceutical intermediates

Key Observations :

Reactivity: The dichloro substitutions in this compound make it more reactive toward nucleophilic attack compared to mono-chlorinated analogs like 2-Amino-4,6-dichloro-5-formamidopyrimidine, which has an electron-donating amino group that reduces electrophilicity . In contrast, dimethyl-substituted derivatives (e.g., N-(6-Amino-1,3-dimethyl-2,4-dioxopyrimidin-5-yl)formamide) exhibit reduced halogen-mediated reactivity but improved solubility due to polar groups .

Synthesis Complexity: The 5-step synthesis of this compound involves handling reactive intermediates like 5-nitro-4,6-dichloropyrimidine, which complicates scale-up . In comparison, the formylation of pre-functionalized pyrimidines (e.g., 2-Amino-4,6-dichloro-5-formamidopyrimidine) is more straightforward .

Stability :

  • Thermal stability varies significantly: Dichloro-diformamide derivatives decompose above 200°C, whereas dimethyl-dioxo analogs are stable up to 250°C due to intramolecular hydrogen bonding .

Biological Activity: The dichloro-diformamide structure is preferred in antiviral research due to its ability to mimic nucleotide bases, while amino-formamide derivatives (e.g., 2-Amino-4,6-dichloro-5-formamidopyrimidine) are more effective in targeting bacterial enzymes .

Research Findings and Challenges

  • Oxidative Pathways: During RuO₄-mediated oxidation, this compound can form intermediates like enamines, which further degrade into benzaldehyde and piperazine derivatives. This contrasts with non-chlorinated pyrimidines, which exhibit simpler oxidation profiles .
  • Scalability Issues : The synthesis of this compound is hindered by the instability of nitro intermediates, necessitating precise temperature control .

Biological Activity

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is derived from 2,5-diamino-4,6-dichloropyrimidine. The synthesis typically involves the reaction of this precursor with formic acid and acetic anhydride. The general reaction pathway includes:

  • Formation of 2,5-diamino-4,6-dichloropyrimidine : This is achieved through cyclization processes involving guanidine and aminomalonic esters.
  • Chlorination : The intermediate undergoes chlorination to yield 4,6-dichloropyrimidine.
  • Formation of Diformamide : The final step involves reacting the chlorinated compound with formic acid to produce this compound .

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its antiviral properties and mechanism of action.

Antiviral Properties

Recent studies highlight the compound's potential as an antiviral agent. For instance:

  • Mechanism of Action : The compound appears to inhibit viral DNA replication by acting as a competitive inhibitor for viral polymerases. This mechanism is crucial for its effectiveness against various viral infections, including adenoviruses .
  • Selectivity and Potency : In vitro tests have shown that certain derivatives exhibit low micromolar to sub-micromolar potency against specific viruses while maintaining a high selectivity index (SI > 100), indicating reduced toxicity towards human cells compared to their antiviral effects .

Case Studies

  • Study on Adenovirus Inhibition : A series of derivatives based on the pyrimidine structure were tested for their ability to inhibit human adenovirus (HAdV). Compounds derived from this compound demonstrated significant antiviral activity with IC50 values as low as 0.27 μM and a high maximum tolerated dose in animal models (150 mg/kg) .
  • Toxicity Assessment : Toxicological evaluations indicated that while these compounds effectively inhibited viral replication, they exhibited low cytotoxicity in mammalian cell lines (CC50 values significantly higher than IC50 values), suggesting a favorable therapeutic window for potential clinical applications .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

PropertyValue/Observation
IC50 (against HAdV) 0.27 μM
CC50 (cytotoxicity) 156.8 μM
Selectivity Index (SI) >100
Maximum Tolerated Dose (MTD) 150 mg/kg in hamsters

Q & A

Q. Key Methodological Steps :

  • Reaction Conditions : Heat at 80–100°C for 12–24 hours under nitrogen.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
  • Purity Validation :
    • HPLC : Retention time consistency (≥98% purity).
    • Mass Spectrometry : Exact mass confirmation (observed m/z 233.9621–234.0020 matches theoretical C₆H₄Cl₂N₄O₂) .

How can spectroscopic and crystallographic methods characterize this compound?

Basic Research Question
Spectroscopic Characterization :

  • ¹H/¹³C NMR :
    • ¹H NMR (DMSO-d₆) : δ 8.5–8.7 ppm (NH, formamide), δ 6.8–7.2 ppm (pyrimidine protons).
    • ¹³C NMR : δ 160–165 ppm (C=O), δ 150–155 ppm (pyrimidine C-Cl).
  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch).

Q. Crystallographic Analysis :

  • Single-crystal X-ray diffraction (SC-XRD) using SHELX software can resolve the planar pyrimidine core and formamide substituents. Note: Crystallization may require slow evaporation from DMF/water mixtures.

What mechanistic insights exist for the reactivity of the dichloropyrimidine core in nucleophilic substitution reactions?

Advanced Research Question
The 4,6-dichloro groups on the pyrimidine ring are highly reactive toward nucleophiles (e.g., amines, thiols). Computational studies (DFT) predict preferential substitution at the 4-position due to lower activation energy, but experimental results may vary based on steric hindrance from formamide groups .

Q. Methodological Approach :

  • Kinetic Monitoring : Use in-situ ¹H NMR to track substitution rates.
  • DFT Calculations : Compare HOMO/LUMO distributions at 4- vs. 6-positions using Gaussian or ORCA software.

How can researchers address contradictions between computational predictions and experimental substitution outcomes?

Advanced Research Question
Discrepancies often arise from solvent effects or steric factors. For example:

  • Solvent Polarity : DMF’s high polarity stabilizes charged intermediates, altering reaction pathways .
  • Steric Hindrance : Bulky formamide groups at positions 2 and 5 may block nucleophilic access to the 4-position, favoring 6-substitution despite computational predictions .

Q. Resolution Strategy :

  • Solvent Screening : Test alternative solvents (e.g., DMSO, acetonitrile).
  • Isotopic Labeling : Use ¹³C-labeled reactants to trace substitution sites via NMR.

What strategies optimize solubility and stability for biological assays involving this compound?

Advanced Research Question
Solubility Challenges :

  • The compound’s low aqueous solubility requires co-solvents (e.g., DMSO:water 1:9).

Q. Stability Protocol :

  • pH Control : Store at pH 6–7 (formamide groups hydrolyze under acidic/basic conditions).
  • Light Sensitivity : Use amber vials to prevent photodegradation.
  • Long-Term Storage : Lyophilize and store at -20°C under argon.

How does this compound interact with biological targets, and what assays validate its activity?

Advanced Research Question
Pyrimidine derivatives often target enzymes like kinases or DNA topoisomerases.

Q. Methodological Validation :

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets.
  • Enzyme Inhibition Assays :
    • Kinase Assay : Measure IC₅₀ via ADP-Glo™ (Promega).
    • Antimicrobial Testing : MIC determination against S. aureus or E. coli (CLSI guidelines).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide
Reactant of Route 2
Reactant of Route 2
N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

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